

# An In-depth Technical Guide to 2-Cyclopropylethanol (CAS: 2566-44-1)

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## Compound of Interest

Compound Name: 2-Cyclopropylethanol

Cat. No.: B145733

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## Introduction

**2-Cyclopropylethanol** is an organic compound that is gaining interest in the pharmaceutical and chemical industries. Its unique structural features, particularly the presence of a cyclopropyl group, make it a valuable building block in the synthesis of more complex molecules. The cyclopropane ring, the smallest of the cycloalkanes, imparts a notable degree of rigidity and metabolic stability to molecules, which are highly desirable characteristics in drug design.<sup>[1][2]</sup> The strained three-membered ring also offers unique reactivity, allowing for its strategic incorporation into a variety of molecular scaffolds.

This technical guide provides a comprehensive overview of **2-Cyclopropylethanol**, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in synthetic chemistry.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Cyclopropylethanol** is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
CAS Number	2566-44-1	[3]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O	[3]
Molecular Weight	86.13 g/mol	[3]
Appearance	Colorless liquid	[4]
Boiling Point	137-138 °C at 760 mmHg	[5]
Density	1.0 ± 0.1 g/cm <sup>3</sup>	[6]
Flash Point	47 °C	
Solubility	Soluble in water	[4]
Storage Temperature	-20 °C	
Refractive Index	1.471	[6]

## Spectroscopic Data

While detailed spectral data is limited in publicly available sources, typical spectroscopic characteristics are known. Spectroscopic analysis is crucial for the verification of the identity and purity of **2-Cyclopropylethanol**.

Spectroscopy	Description	Reference
$^1\text{H}$ NMR	Spectral data is available and can be used for structural confirmation.	[7]
IR	Infrared spectroscopy can confirm the presence of the hydroxyl group and the cyclopropyl ring.	[8]
Mass Spectrometry	Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern.	[8]

## Synthesis of 2-Cyclopropylethanol

Several synthetic routes to **2-Cyclopropylethanol** have been reported. A common and effective method involves the reduction of a cyclopropylacetic acid ester.

### Experimental Protocol: Synthesis via Reduction of a Cyclopropylacetic Acid Ester

This two-step protocol outlines the synthesis of **2-Cyclopropylethanol** starting from cyclopropylacetaldehyde.

Step 1: Solvolysis of a 3-cyclopropyl-2,3-epoxypropionic acid ester

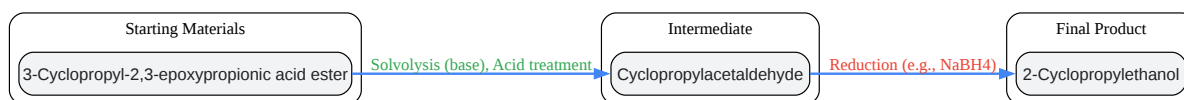
A 3-cyclopropyl-2,3-epoxypropionic acid ester is subjected to solvolysis in the presence of a base. The resulting product is then treated with an acid to yield cyclopropylacetaldehyde.[9]

Step 2: Reduction of Cyclopropylacetaldehyde

The cyclopropylacetaldehyde is then reduced to **2-Cyclopropylethanol**. [9] A detailed example of this reduction is provided below:

- To a reaction mixture containing 51.7 g (0.61 mole) of cyclopropylacetaldehyde, 5.68 g (0.15 mole) of sodium borohydride was added over 30 minutes.
- The resulting mixture was stirred at 25°C for 1 hour.
- The reaction mixture was then neutralized with dilute hydrochloric acid and extracted four times with 30 ml of diisopropyl ether.
- The combined extracts were washed with 30 ml of saturated salt water, dried over anhydrous sodium sulfate, and condensed.
- The residue was purified by distillation at 79°C and 60 mmHg (8.0 kPa) to yield 32.5 g (0.38 mole; 63.0% yield) of **2-Cyclopropylethanol**.<sup>[9]</sup>

The purification of the final product can be achieved through distillation or silica gel column chromatography.<sup>[9]</sup>



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Caption: Synthetic pathway for **2-Cyclopropylethanol**.

## Applications in Drug Discovery and Development

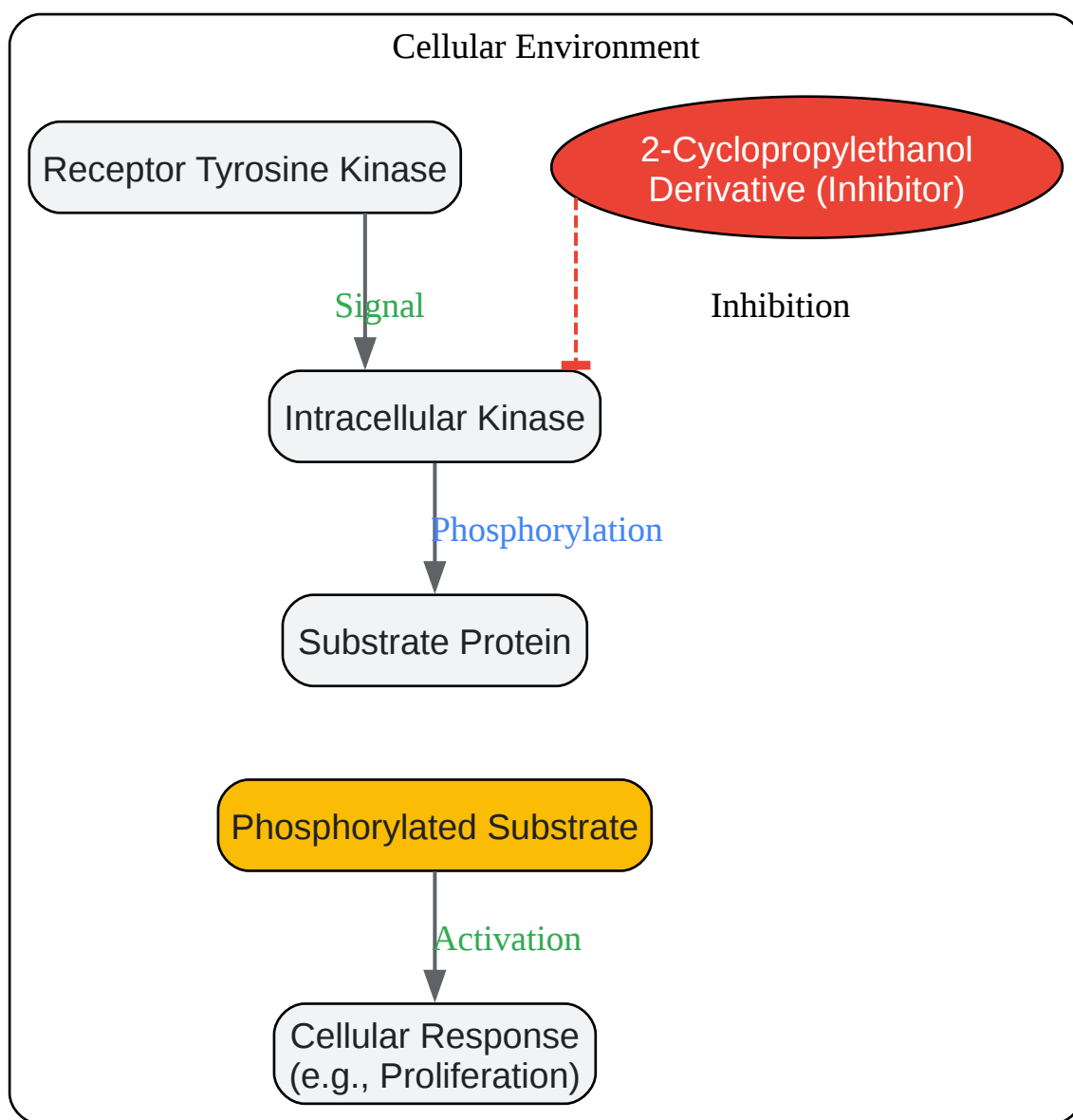
The cyclopropyl group is a valuable motif in medicinal chemistry due to its ability to enhance metabolic stability and constrain the conformation of molecules.<sup>[10][11][12]</sup> While **2-Cyclopropylethanol** itself is not known to have significant biological activity, it serves as a key building block for the synthesis of more complex, biologically active compounds.

The introduction of a cyclopropyl group can:

- **Increase Potency:** The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity with its target.[\[1\]](#)[\[12\]](#)
- **Improve Metabolic Stability:** The cyclopropyl group is less susceptible to metabolic degradation compared to linear alkyl chains, which can lead to a longer in vivo half-life of a drug.[\[1\]](#)[\[10\]](#)
- **Reduce Off-Target Effects:** By providing a more defined three-dimensional structure, the cyclopropyl group can improve the selectivity of a drug for its intended target, thereby reducing the likelihood of off-target effects.[\[2\]](#)[\[12\]](#)

## Hypothetical Signaling Pathway Involvement

Derivatives of **2-Cyclopropylethanol** could be designed to interact with various biological targets, such as enzymes or receptors. For instance, a molecule incorporating the 2-cyclopropylethyl moiety could be synthesized to act as an inhibitor of a specific kinase, a class of enzymes frequently targeted in cancer therapy. The cyclopropyl group could occupy a hydrophobic pocket in the kinase's active site, contributing to the inhibitor's potency and selectivity.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

## Safety and Handling

**2-Cyclopropylethanol** is a flammable liquid and should be handled with appropriate safety precautions.

Hazard Statement	Precautionary Statement	Reference
H226: Flammable liquid and vapor	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.	[5]
H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.	[5]
H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]
H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	[5]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

## Conclusion

**2-Cyclopropylethanol** is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique structural and physicochemical properties, conferred by the cyclopropyl group, offer significant advantages in the design of novel therapeutics with enhanced potency, metabolic stability, and selectivity. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to its synthesis and potential applications. As the demand for more effective and safer drugs continues to grow, the importance of key building blocks like **2-Cyclopropylethanol** in medicinal chemistry is expected to increase.

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